molecular formula C5H13ClN4O2 B075544 (S)-2-Amino-4-guanidinobutanoic acid hydrochloride CAS No. 1483-00-7

(S)-2-Amino-4-guanidinobutanoic acid hydrochloride

Cat. No.: B075544
CAS No.: 1483-00-7
M. Wt: 196.63 g/mol
InChI Key: MGWGTDCOSWKYIL-DFWYDOINSA-N
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Description

(S)-2-Amino-4-guanidinobutanoic acid hydrochloride is a compound of significant interest in various scientific fields It is a derivative of the amino acid arginine, featuring a guanidine group attached to the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-guanidinobutanoic acid hydrochloride typically involves the reaction of L-arginine with hydrochloric acid. The process begins with the protection of the amino and carboxyl groups of L-arginine, followed by the introduction of the guanidine group. The final step involves deprotection and purification to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-guanidinobutanoic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the guanidine group, leading to different functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted guanidine derivatives, which can have different biological and chemical properties.

Scientific Research Applications

(S)-2-Amino-4-guanidinobutanoic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in cellular metabolism and signaling pathways.

    Medicine: It has potential therapeutic applications, particularly in the treatment of metabolic disorders and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-guanidinobutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The guanidine group can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound is known to influence metabolic pathways related to arginine metabolism, impacting processes such as nitric oxide synthesis and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    L-Arginine: A precursor to (S)-2-Amino-4-guanidinobutanoic acid hydrochloride, L-arginine is an amino acid involved in various metabolic processes.

    Guanidine Hydrochloride: A simpler compound with a similar guanidine group, used in protein denaturation and as a reagent in organic synthesis.

    Creatine: Another derivative of arginine, creatine is involved in energy metabolism in muscle cells.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of arginine and guanidine. This allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-4-(diaminomethylideneamino)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4O2.ClH/c6-3(4(10)11)1-2-9-5(7)8;/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWGTDCOSWKYIL-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C(N)N)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN=C(N)N)[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00639374
Record name (2S)-2-Amino-4-[(diaminomethylidene)amino]butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1483-00-7
Record name 1483-00-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374666
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2S)-2-Amino-4-[(diaminomethylidene)amino]butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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